N-(5-nitro-1H-indazol-3-yl)benzamide
Overview
Description
N-(5-nitro-1H-indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. This compound features a benzamide group attached to a 5-nitro-1H-indazole moiety, making it a valuable scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1H-indazol-3-yl)benzamide typically involves the reaction of 5-nitro-1H-indazol-3-yl amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature with continuous stirring. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification techniques are crucial for industrial-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1H-indazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields N-(5-amino-1H-indazol-3-yl)benzamide.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used.
Scientific Research Applications
N-(5-nitro-1H-indazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-nitro-1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-1H-indazol-3-yl)benzamide
- N-(5-chloro-1H-indazol-3-yl)benzamide
- N-(5-methyl-1H-indazol-3-yl)benzamide
Uniqueness
N-(5-nitro-1H-indazol-3-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other indazole derivatives may not be as effective .
Properties
IUPAC Name |
N-(5-nitro-1H-indazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14(9-4-2-1-3-5-9)15-13-11-8-10(18(20)21)6-7-12(11)16-17-13/h1-8H,(H2,15,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAPKZQXYLMFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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